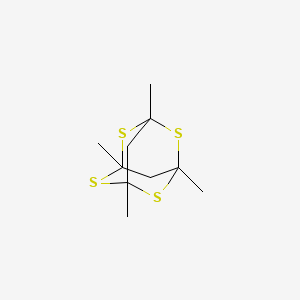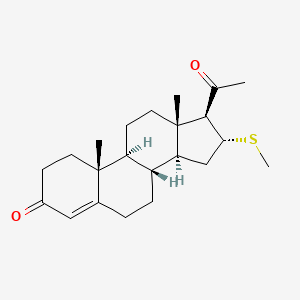![molecular formula C27H24N6O2S B12013915 N'-[(E)-1H-indol-3-ylmethylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12013915.png)
N'-[(E)-1H-indol-3-ylmethylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-[(E)-1H-インドール-3-イルメチリデン]-2-{[5-(4-メトキシフェニル)-4-(4-メチルフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}アセトヒドラジドは、様々な科学分野で潜在的な用途を持つ複雑な有機化合物です。この化合物は、スルファニルアセトヒドラジド架橋を介してインドール部分とトリアゾール環が結合しており、多様な化学的性質を持つユニークな構造となっています。
準備方法
合成経路と反応条件
N’-[(E)-1H-インドール-3-イルメチリデン]-2-{[5-(4-メトキシフェニル)-4-(4-メチルフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}アセトヒドラジドの合成は、通常、複数段階のプロセスを含みます。
インドール誘導体の形成: インドール誘導体は、フェニルヒドラジンがアルデヒドまたはケトンと酸性条件下で反応するフィッシャーインドール合成によって合成されます。
トリアゾール環の合成: トリアゾール環は、ヒドラジンと適切なジカルボニル化合物を用いる環化反応によって形成されます。
インドールとトリアゾールの結合: 最後のステップでは、通常、酢酸などの触媒を用いて、制御された条件下で、インドール誘導体とトリアゾール化合物をスルファニルアセトヒドラジドリンカーの存在下で縮合させます。
工業生産方法
この化合物の工業生産は、高収率と高純度を確保するために、上記の合成経路の最適化を伴う可能性があります。これには、自動反応器、連続フローシステム、クロマトグラフィーなどの高度な精製技術の使用が含まれる可能性があります。
化学反応の分析
反応の種類
N’-[(E)-1H-インドール-3-イルメチリデン]-2-{[5-(4-メトキシフェニル)-4-(4-メチルフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}アセトヒドラジドは、次のような様々な化学反応を起こすことができます。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの酸化剤を用いて酸化させることができ、スルホキシドまたはスルホンを形成する可能性があります。
還元: 水素化ホウ素ナトリウムなどの還元剤を用いる還元反応は、この化合物を対応するヒドラジン誘導体に変換することができます。
一般的な試薬と条件
酸化: 酸性媒体中の過マンガン酸カリウム。
還元: メタノール中の水素化ホウ素ナトリウム。
置換: 水酸化ナトリウムなどの塩基の存在下でのハロアルカン。
主な生成物
酸化: スルホキシドとスルホン。
還元: ヒドラジン誘導体。
置換: 様々な置換トリアゾール誘導体。
科学研究への応用
化学
化学では、この化合物は、より複雑な分子の合成のためのビルディングブロックとして使用されます。そのユニークな構造により、新しい化学反応の探求と新しい材料の開発が可能になります。
生物学
生物学研究では、この化合物は、酵素相互作用や細胞プロセスを研究するためのプローブとして使用できます。生物学的巨大分子と相互作用する能力は、生化学における貴重なツールとなっています。
医学
医学では、N’-[(E)-1H-インドール-3-イルメチリデン]-2-{[5-(4-メトキシフェニル)-4-(4-メチルフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}アセトヒドラジドは、治療薬として可能性を秘めています。その構造は、特定の酵素や受容体を標的とする薬剤の開発に使用できることを示唆しています。
産業
産業では、この化合物は、特殊化学品や材料の製造に使用できます。そのユニークな特性は、コーティング、接着剤、ポリマーなどの用途に適しています。
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and cellular processes. Its ability to interact with biological macromolecules makes it a valuable tool in biochemistry.
Medicine
In medicine, N’-[(E)-1H-indol-3-ylmethylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has potential as a therapeutic agent. Its structure suggests it could be used in the development of drugs targeting specific enzymes or receptors.
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
作用機序
N’-[(E)-1H-インドール-3-イルメチリデン]-2-{[5-(4-メトキシフェニル)-4-(4-メチルフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}アセトヒドラジドの作用機序には、特定の分子標的との相互作用が含まれます。インドール部分は、タンパク質や酵素に結合して、その活性を調節することができます。トリアゾール環は、核酸と相互作用して、遺伝子発現や細胞プロセスに影響を与えることができます。スルファニルアセトヒドラジド架橋は、追加の結合部位を提供し、化合物の全体的な有効性を高めます。
類似化合物の比較
類似化合物
- N’-[(E)-[1,1’-ビフェニル]-4-イルメチリデン]-2-{[5-(4-メトキシフェニル)-4-(4-メチルフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}アセトヒドラジド
- N’-[1H-インドール-3-イルメチリデン]-2-(2-メトキシフェノキシ)アセトヒドラジド
独自性
類似の化合物と比較して、N’-[(E)-1H-インドール-3-イルメチリデン]-2-{[5-(4-メトキシフェニル)-4-(4-メチルフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}アセトヒドラジドは、インドール部分とトリアゾール環のユニークな組み合わせによって際立っています。この組み合わせは、一連の異なる化学的および生物学的特性を提供し、様々な用途に使用できる汎用性の高い化合物となっています。
類似化合物との比較
Similar Compounds
- N’-[(E)-[1,1’-Biphenyl]-4-ylmethylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- N’-[1H-Indol-3-ylmethylidene]-2-(2-methoxyphenoxy)acetohydrazide
Uniqueness
Compared to similar compounds, N’-[(E)-1H-indol-3-ylmethylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide stands out due to its unique combination of an indole moiety and a triazole ring. This combination provides a distinct set of chemical and biological properties, making it a versatile compound for various applications.
特性
分子式 |
C27H24N6O2S |
|---|---|
分子量 |
496.6 g/mol |
IUPAC名 |
N-[(E)-1H-indol-3-ylmethylideneamino]-2-[[5-(4-methoxyphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C27H24N6O2S/c1-18-7-11-21(12-8-18)33-26(19-9-13-22(35-2)14-10-19)31-32-27(33)36-17-25(34)30-29-16-20-15-28-24-6-4-3-5-23(20)24/h3-16,28H,17H2,1-2H3,(H,30,34)/b29-16+ |
InChIキー |
JUIKRLRHFNPZDI-MUFRIFMGSA-N |
異性体SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=CNC4=CC=CC=C43)C5=CC=C(C=C5)OC |
正規SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=CNC4=CC=CC=C43)C5=CC=C(C=C5)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Methoxy-4-{(E)-[({[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}phenyl acetate](/img/structure/B12013848.png)




![2-methylpropyl 2-{2-(4-bromophenyl)-3-[(4-butoxyphenyl)carbonyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12013879.png)
![N-(2,3-Dichlorophenyl)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide](/img/structure/B12013895.png)

![4-[4-(Benzyloxy)-2-methylbenzoyl]-5-(3,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12013921.png)
![N-(3,5-dimethoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12013928.png)



